Methyl 4-(acetyloxy)-5-oxopentanoate
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Overview
Description
Methyl 4-(acetyloxy)-5-oxopentanoate is an organic compound with the molecular formula C8H12O5 It is an ester derivative of 4-hydroxy-5-oxopentanoic acid, where the hydroxyl group is acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(acetyloxy)-5-oxopentanoate can be synthesized through the esterification of 4-hydroxy-5-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The acetylation of the hydroxyl group can be achieved using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of cheaper and more readily available reagents, as well as recycling of solvents, can further reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(acetyloxy)-5-oxopentanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-5-oxopentanoic acid and methanol.
Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines, to form amide derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Amines (e.g., methylamine) in the presence of a base.
Major Products Formed
Hydrolysis: 4-hydroxy-5-oxopentanoic acid and methanol.
Reduction: Methyl 4-(acetyloxy)-5-hydroxypentanoate.
Substitution: Amide derivatives.
Scientific Research Applications
Methyl 4-(acetyloxy)-5-oxopentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(acetyloxy)-5-oxopentanoate involves its hydrolysis to release 4-hydroxy-5-oxopentanoic acid, which can then participate in various biochemical pathways. The acetoxy group serves as a protective group that can be selectively removed under specific conditions, allowing for controlled release of the active compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-5-oxopentanoate: Lacks the acetoxy group, making it more reactive but less stable.
Ethyl 4-(acetyloxy)-5-oxopentanoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
Uniqueness
Methyl 4-(acetyloxy)-5-oxopentanoate is unique due to its balance of stability and reactivity, making it a versatile intermediate in organic synthesis. The presence of both an ester and an acetoxy group allows for selective reactions, providing a valuable tool for chemists .
Properties
CAS No. |
918153-34-1 |
---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl 4-acetyloxy-5-oxopentanoate |
InChI |
InChI=1S/C8H12O5/c1-6(10)13-7(5-9)3-4-8(11)12-2/h5,7H,3-4H2,1-2H3 |
InChI Key |
FELFWAQKYRQVCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCC(=O)OC)C=O |
Origin of Product |
United States |
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